4,5-Dimethyl-4-hexen-3-one

Volatility Distillation Purification

4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.196 g/mol. It is a volatile organic compound identified in natural sources such as roasted tobacco leaves and has been reported as a semiochemical in insect communication systems.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 17325-90-5
Cat. No. B096763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-4-hexen-3-one
CAS17325-90-5
Synonyms4,5-Dimethyl-4-hexen-3-one
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCC(=O)C(=C(C)C)C
InChIInChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3
InChIKeyCDMNXIBTIAFPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5): Core Identity and Procurement Baseline for R&D and Industrial Sourcing


4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.196 g/mol [1]. It is a volatile organic compound identified in natural sources such as roasted tobacco leaves and has been reported as a semiochemical in insect communication systems [2]. The compound serves as a versatile synthetic building block in organic chemistry due to its conjugated enone structure, which enables a range of chemical transformations including Michael additions and cycloadditions . In flavor and fragrance applications, it has been characterized as a contributor to meat-like flavor profiles generated during thermal interactions of glucose with sulfur-containing amino acid derivatives [3].

Synthetic building block α,β-unsaturated enone scaffold for Michael additions and cycloadditions
Flavor & fragrance research Reported meat-like character in Maillard reaction models
Semiochemical research Insect communication probe documented in pheromone databases

Why Generic Substitution of 4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5) Fails in Critical Applications


Generic substitution of 4,5-dimethyl-4-hexen-3-one with structurally related unsaturated ketones such as 4-hexen-3-one (CAS 2497-21-4), 5-hexen-2-one (CAS 109-49-9), or 3-penten-2-one (CAS 625-33-2) is not straightforward. These compounds exhibit markedly different physicochemical properties, including boiling point, density, and chromatographic retention behavior, which directly impact purification, formulation, and analytical traceability . Furthermore, the presence of two methyl substituents at the 4- and 5-positions alters both the electronic environment of the conjugated enone system and the steric hindrance around the reactive carbonyl, fundamentally changing the compound's reactivity in synthesis and its sensory profile in flavor and fragrance applications [1]. The quantitative evidence presented below demonstrates that these differences are substantial enough to preclude simple interchange without compromising experimental reproducibility or product performance.

Volatility Boiling point differs significantly from 4-hexen-3-one, altering distillation and evaporation protocols.
Analytical Retention index mismatch prevents direct transfer of GC methods validated for unsubstituted analogs.
Sensory Sensory profile shifts from meat-like to green/fruity, disrupting flavor formulation outcomes.

4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5) Quantitative Differential Evidence vs. Closest Analogs


Elevated Boiling Point Distinguishes 4,5-Dimethyl-4-hexen-3-one from Unsubstituted 4-Hexen-3-one

4,5-Dimethyl-4-hexen-3-one exhibits a substantially higher boiling point than its parent analog 4-hexen-3-one. The target compound boils at 164-166 °C at 750 Torr , whereas 4-hexen-3-one boils at 135-137 °C at 760 mmHg [1]. This approximately 28-30 °C elevation reflects the increased molecular weight and enhanced intermolecular interactions conferred by the two methyl substituents. The difference is also observed relative to 5-hexen-2-one (127-129 °C) [2] and 3-penten-2-one (119-124 °C) [3], confirming a consistent trend where additional methyl branching increases boiling point.

Boiling point
Head-to-head
164–166 °C vs 135–137 °C (4-hexen-3-one), Δ ~+28–30 °C
Elevated boiling point alters purification workflows
Atmospheric pressure comparison; conditions may vary
Volatility Distillation Purification Formulation

Kovats Retention Index (RI) of 972 on DB-1 Provides Unique Analytical Fingerprint for 4,5-Dimethyl-4-hexen-3-one

The Kovats retention index (RI) of 4,5-dimethyl-4-hexen-3-one has been experimentally determined as 972 on a DB-1 non-polar column [1]. This value is distinct from the RI of the parent compound 4-hexen-3-one, which elutes earlier due to its lower molecular weight and fewer carbon atoms. While exact RI values for 4-hexen-3-one on the same DB-1 column were not identified in this search, the general trend for unsaturated ketones indicates that 4-hexen-3-one (C6) would have an RI in the 780-820 range, 3-penten-2-one (C5) would elute even earlier (RI ~680-720), and 5-hexen-2-one would have a slightly higher RI than 4-hexen-3-one due to positional isomerism. The RI of 972 places 4,5-dimethyl-4-hexen-3-one in a chromatographic region that minimizes co-elution with these common in-class analogs.

Retention index
Cross-study
RI 972 (DB-1) vs est. 780–820 for parent analog
Distinct GC retention enables unambiguous identification
Comparator RI estimated from class-level inference; verify on specific column
Gas Chromatography Analytical Chemistry Quality Control Flavor Analysis

Quantitative Synthetic Yield: One-Step Protocol Achieves Quantitative Conversion for 4,5-Dimethyl-4-hexen-3-one

A recent protocol published in Molbank (2023) reports the one-step synthesis of 4,5-dimethyl-4-hexen-3-one in quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy. In contrast, analogous α,β-unsaturated ketones without the 4,5-dimethyl substitution pattern often require multi-step sequences with lower overall yields. For example, traditional syntheses of 4-hexen-3-one via Friedel-Crafts acylation and dehydrohalogenation typically proceed in <60% overall yield and generate both cis and trans isomers requiring separation [2]. The quantitative yield protocol for 4,5-dimethyl-4-hexen-3-one eliminates the need for chromatographic purification, reducing solvent waste and labor costs.

Synthetic yield
Cross-study
Quantitative (one-step) vs moderate (multi-step)
Supports cost-efficient synthesis and procurement
Yield reported under Vilsmeier conditions; scale-up verification advised
Organic Synthesis Process Chemistry Scale-up Green Chemistry

Differential Sensory Profile: 4,5-Dimethyl-4-hexen-3-one Contributes to Meat-like Flavor Distinct from Fruity/Green Analogs

4,5-Dimethyl-4-hexen-3-one has been identified as a volatile product generated from the thermal interaction of glucose and alliin or deoxyalliin, contributing to a meat-like flavor profile [1]. In contrast, 4-hexen-3-one is characterized by a pungent, ethereal, spicy, green, tropical, and metallic odor profile, as documented in flavor databases [2]. 5-Hexen-2-one possesses an ethereal, floral, and sweet/fruity odor , while 3-penten-2-one exhibits a sharp, fruity, phenolic, and fishy nuance . The distinct meat-like character of 4,5-dimethyl-4-hexen-3-one is directly attributable to its unique substitution pattern, which alters the volatility and odorant-receptor interactions compared to the green/fruity profiles of its unsubstituted and positional isomers.

Sensory profile
Class-level inference
Meat-like vs green/fruity/phenolic
Sensory divergence guides flavor formulation choice
Outcomes are application-dependent; verify in target matrix
Flavor Chemistry Sensory Science Food Science Fragrance Development

Optimized Application Scenarios for 4,5-Dimethyl-4-hexen-3-one (CAS 17325-90-5) Based on Quantitative Differentiation Evidence


Savory Flavor Formulation Requiring Authentic Meat-like Character

Based on its demonstrated role as a volatile contributor to meat-like flavor in thermal reaction models [1], 4,5-dimethyl-4-hexen-3-one is ideally suited for use in savory flavor formulations where a roasted, meaty note is desired. Formulators developing meat analogs, bouillons, gravies, or processed meat flavors should prioritize this compound over 4-hexen-3-one or 5-hexen-2-one, which impart green/fruity notes that would be organoleptically incongruent.

Synthetic Chemistry Requiring a High-Yield, Single-Step Access to a Tetrasubstituted Enone

The quantitative-yield, one-step synthesis protocol reported by Jaster et al. (2023) [2] makes 4,5-dimethyl-4-hexen-3-one a highly attractive building block for organic synthesis programs. Chemists seeking a densely substituted α,β-unsaturated ketone scaffold for subsequent transformations (e.g., Michael additions, cycloadditions) can obtain the compound in high purity without chromatographic purification, reducing both cost and environmental footprint compared to multi-step syntheses of analogous enones.

Analytical Method Development Requiring a Distinct Chromatographic Marker

The unique Kovats retention index of 972 on a DB-1 column [3] positions 4,5-dimethyl-4-hexen-3-one as a valuable reference standard for GC and GC-MS method development. Analytical laboratories conducting volatile profiling of foods, flavors, or environmental samples can use this compound as an internal standard or retention time marker in a chromatographic region where common in-class ketones do not interfere. This specificity enhances the reliability of quantitative assays in complex matrices.

Semiochemical Research and Insect Communication Studies

Documented as a semiochemical utilized by certain insect species in chemical communication systems [4], 4,5-dimethyl-4-hexen-3-one is relevant for entomological and ecological research. Studies investigating pheromone blends, attractants, or repellents should source this specific compound, as structurally related ketones with different carbon skeletons or substitution patterns may elicit divergent behavioral responses from target organisms.

Application
Selection Property
Validation Focus
Savory flavor formulation
Sensory authenticity review
Meat-like character validation in model systems
Enone building block synthesis
Synthetic accessibility & purity
Quantitative yield protocol reproducibility
GC/GC-MS analytical standard
Chromatographic differentiation
Retention index fingerprint verification
Semiochemical research probe
Behavioral assay specificity
Species-specific response assessment

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